Methyl 5-hydroxy-2-thiazolecarboxylate
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Overview
Description
Methyl 5-hydroxy-2-thiazolecarboxylate is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 5-hydroxy-2-thiazolecarboxylate typically involves the reaction of thioamides with α-haloketones. One common method includes the reaction of thioacetamide with α-chloroacetoacetate under acidic conditions to form the thiazole ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-thiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 5-hydroxy-2-thiazolecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- Thiazole-4-carboxylic acid
- 2-Amino-4-methylthiazole
Uniqueness
Methyl 5-hydroxy-2-thiazolecarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and carboxylate ester make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C5H5NO3S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C5H5NO3S/c1-9-5(8)4-6-2-3(7)10-4/h2,7H,1H3 |
InChI Key |
IDHWQMXCWHVRDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(S1)O |
Origin of Product |
United States |
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